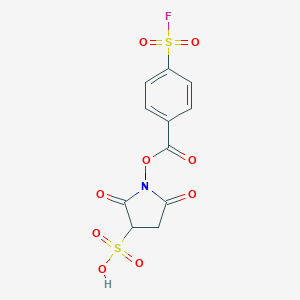
1-((4-(Fluorosulfonyl)benzoyl)oxy)-2,5-dioxo-3-pyrrolidinesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-(Fluorosulfonyl)benzoyl)oxy)-2,5-dioxo-3-pyrrolidinesulfonic acid, commonly known as FSB, is a synthetic compound with a wide range of applications in scientific research. It is a highly reactive molecule with a sulfonate group, a fluorosulfonyl group, and a benzoyloxy group. FSB has been extensively studied for its potential use as a biochemical probe due to its ability to modify proteins and other biomolecules.
作用機序
The mechanism of action of FSB involves the covalent modification of cysteine residues in proteins. The fluorosulfonyl group of FSB reacts with the thiol group of cysteine, forming a stable sulfonate adduct. This modification can alter the function and activity of the protein, allowing for the study of its role in biological processes.
生化学的および生理学的効果
FSB has been shown to have a variety of biochemical and physiological effects, depending on its target protein. For example, FSB has been used to selectively modify the cysteine residues of the protein kinase C (PKC) family, resulting in the inhibition of PKC activity. This inhibition can lead to a decrease in cell proliferation and migration, making FSB a potential anti-cancer agent.
実験室実験の利点と制限
One advantage of using FSB in lab experiments is its high selectivity for cysteine residues in proteins. This allows for the specific modification of target proteins without affecting other biomolecules. However, FSB can be highly reactive and may modify unintended targets, leading to off-target effects. Additionally, FSB is a toxic compound and must be handled with care in the laboratory.
将来の方向性
There are several potential future directions for the use of FSB in scientific research. One area of interest is the development of FSB-based probes for the study of protein function and activity. These probes could be used to identify novel drug targets and to study disease pathways. Another potential direction is the use of FSB as a tool for the development of new therapeutic agents, such as anti-cancer drugs. Finally, FSB could be used in the development of biosensors for the detection of specific biomolecules in biological samples.
合成法
FSB can be synthesized through a multistep process involving the reaction of 4-fluorobenzenesulfonyl chloride with pyrrolidine-2,5-dione in the presence of a base. The resulting intermediate is then treated with sodium hydroxide and benzoyl chloride to form FSB.
科学的研究の応用
FSB has been used in a variety of scientific research applications, including protein modification, enzyme inhibition, and chemical biology. It has been shown to selectively modify cysteine residues in proteins, which can be used to study protein function and activity. FSB has also been used as an inhibitor of certain enzymes, such as protein tyrosine phosphatases, which play a role in cancer and other diseases.
特性
CAS番号 |
142439-47-2 |
|---|---|
製品名 |
1-((4-(Fluorosulfonyl)benzoyl)oxy)-2,5-dioxo-3-pyrrolidinesulfonic acid |
分子式 |
C11H8FNO9S2 |
分子量 |
381.3 g/mol |
IUPAC名 |
1-(4-fluorosulfonylbenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C11H8FNO9S2/c12-23(17,18)7-3-1-6(2-4-7)11(16)22-13-9(14)5-8(10(13)15)24(19,20)21/h1-4,8H,5H2,(H,19,20,21) |
InChIキー |
ATTYFJLOQAZRCE-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)S(=O)(=O)F)S(=O)(=O)O |
正規SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)S(=O)(=O)F)S(=O)(=O)O |
同義語 |
SSFSB sulfo-N-succinimidyl-4-(fluorosulfonyl)benzoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



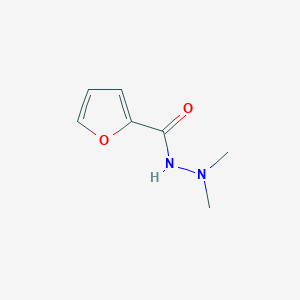
![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)
![trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione](/img/structure/B124426.png)
![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)
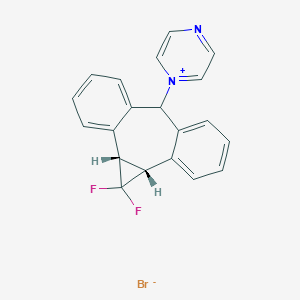
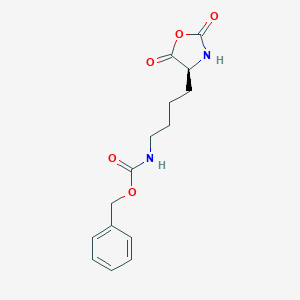
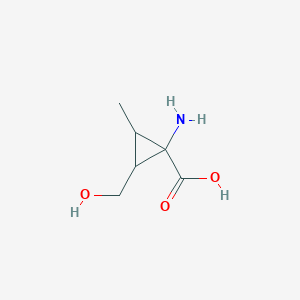
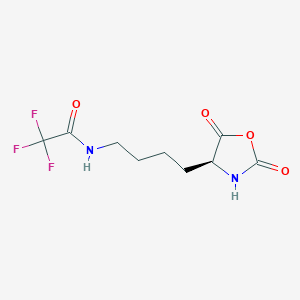
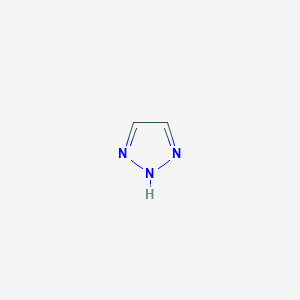
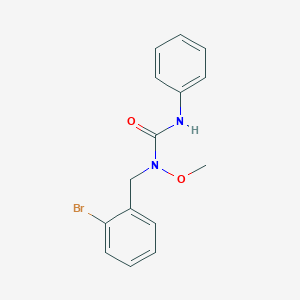
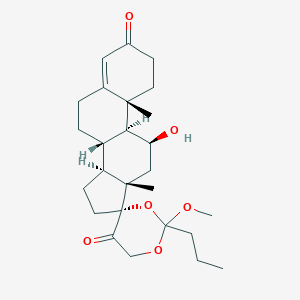
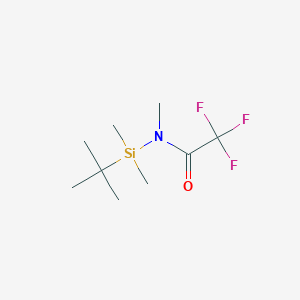
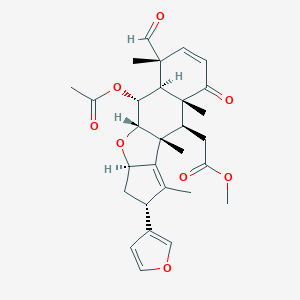
![1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)](/img/structure/B124462.png)